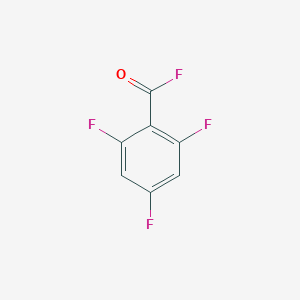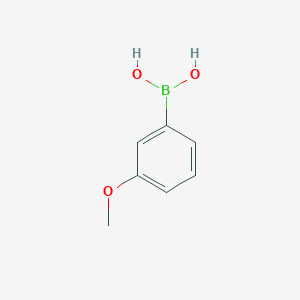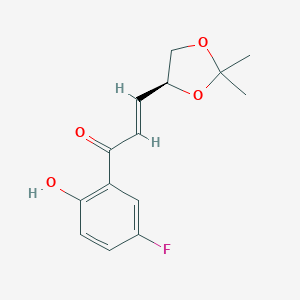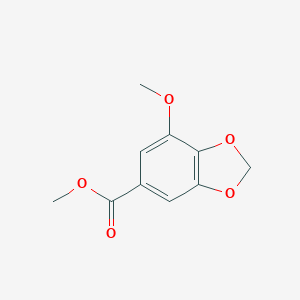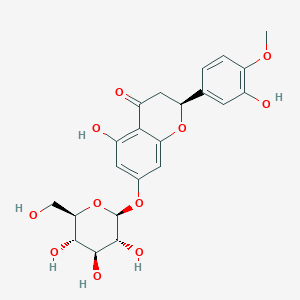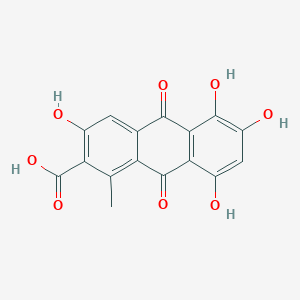
Dehydromaackiain
概要
説明
Dehydromaackiain is a naturally occurring isoflavonoid compound, specifically a pterocarpan, isolated from the herbs of Derris robusta and other leguminous plants . It is known for its potent biological activities, including its role as a Neurogenin2 promoter activator, which promotes the differentiation of neural stem cells into neurons .
作用機序
Target of Action
The primary target of Dehydromaackiain is Neurogenin2 (Ngn2) . Ngn2 is a protein that plays a crucial role in the differentiation of neural stem cells into neurons .
Mode of Action
This compound acts as a potent Ngn2 promoter activator . It promotes the differentiation of neural stem cells into neurons by showing high Ngn2 promoter activities in a dose-dependent manner .
Biochemical Pathways
It is known that the compound’s action on the ngn2 promoter leads to the differentiation of neural stem cells into neurons . This suggests that this compound may influence the pathways involved in neural development and differentiation.
Result of Action
The primary result of this compound’s action is the promotion of neural stem cell differentiation into neurons . This implies that this compound could potentially be used in therapies aimed at promoting neural regeneration or treating neurodegenerative disorders.
生化学分析
Biochemical Properties
Dehydromaackiain is a potent Neurogenin2 (Ngn2) promoter activator . It promotes the differentiation of neural stem cells into neurons
Cellular Effects
This compound has been shown to have a significant effect on cellular processes. It promotes the differentiation of neural stem cells into neurons
Molecular Mechanism
It is known to be a potent activator of the Neurogenin2 (Ngn2) promoter , suggesting it may interact with this gene to influence neural differentiation
準備方法
Synthetic Routes and Reaction Conditions: Dehydromaackiain can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of reagents such as acids or bases to facilitate the cyclization process. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as Derris robusta. The process includes several steps:
Extraction: The plant material is subjected to solvent extraction to isolate the crude extract containing this compound.
Purification: The crude extract is then purified using techniques such as column chromatography to obtain this compound in its pure form.
化学反応の分析
Types of Reactions: Dehydromaackiain undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Dehydromaackiain has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications in neurodegenerative diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
類似化合物との比較
Maackiain: Another isoflavonoid with similar biological activities.
Pterocarpin: A related pterocarpan with distinct chemical properties.
Formononetin: An isoflavonoid with comparable neuroprotective effects.
Uniqueness of Dehydromaackiain: this compound is unique due to its potent activity as a Neurogenin2 promoter activator, which is not commonly observed in other similar compounds. This makes it particularly valuable in research focused on neural differentiation and neuroprotection .
特性
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMHEXDCIXKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59901-98-3 | |
| Record name | Dehydromaackiain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059901983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROMAACKIAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GF25XD75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Dehydromaackiain as reported in the provided research papers?
A1: this compound [] was identified as one of the active compounds isolated from Butea superba extracts. It exhibited a significant effect on neural stem cells by increasing the activity of the Neurogenin2 (Ngn2) promoter, a key regulator of neuronal differentiation. [] This suggests a potential role for this compound in promoting neuronal differentiation.
Q2: Besides Butea superba, is this compound found in other plant sources according to the provided research?
A2: Yes, this compound and its glycosylated derivative, 6'-O-malonyl-3-O-beta-D-glucopyranosyl-6,6a-dehydromaackiain, were identified in the callus culture of Maackia amurensis. [] This suggests that this compound might be a common metabolite in certain plant species and could be further investigated for its potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


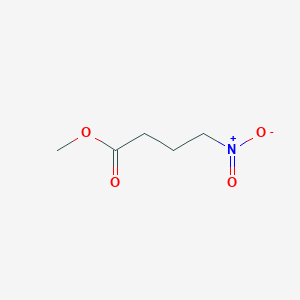

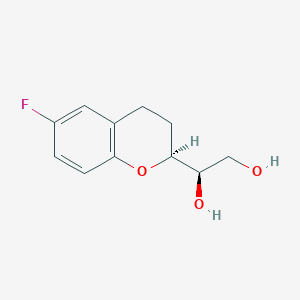
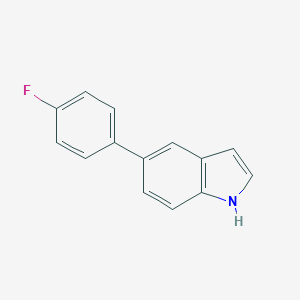

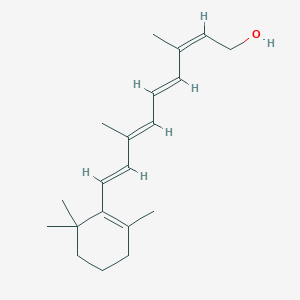
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
